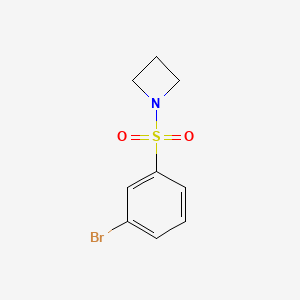
7-Azido-4-methylcoumarin
Descripción general
Descripción
7-Azido-4-methylcoumarin (AzMC) is a fluorogenic probe useful for the detection of hydrogen sulfide (H2S). The aromatic azide moiety is selectively reduced in the presence of H2S, producing the fluorescent 7-amino-4-methylcoumarin (AMC) with a concomitant increase in fluorescence .
Molecular Structure Analysis
The molecular structure of 7-Azido-4-methylcoumarin is represented by the empirical formula C10H7N3O2. It has a molecular weight of 201.18 .Chemical Reactions Analysis
The aromatic azide moiety of 7-Azido-4-methylcoumarin is selectively reduced in the presence of H2S, producing the fluorescent 7-amino-4-methylcoumarin (AMC) with a concomitant increase in fluorescence .Physical And Chemical Properties Analysis
7-Azido-4-methylcoumarin is a powder with a melting point of 117.8 °C . It is readily soluble in DMSO .Aplicaciones Científicas De Investigación
Biochemical Detection of Hydrogen Sulfide
7-Azido-4-methylcoumarin: is a fluorogenic probe that is highly sensitive and selective for the detection of hydrogen sulfide (H2S) . It operates by the selective reduction of its aromatic azide moiety in the presence of H2S, producing a fluorescent compound, 7-amino-4-methylcoumarin, with an increase in fluorescence . This application is crucial in biochemical research for monitoring enzymatic production of H2S both in vitro and in cellular environments .
Lysosomal Imaging in Living Cells
This compound has been developed into a lysosome-targeted counterpart, Lyso-C, which is used for imaging lysosomal H2S in living cells . Lyso-C exhibits a fast response, excellent sensitivity, and high selectivity toward H2S, making it a potent tool for quantitative detection in biological research .
Pharmacological Applications
In pharmacology, 7-Azido-4-methylcoumarin serves as a sensitive assay for cystathionine β-synthase activity, which is significant for drug discovery and understanding metabolic pathways . Its role as a fluorogenic probe aids in the selection of compounds for activation or inhibition of enzymes, suitable for high-throughput screening and potential therapeutics .
Environmental Science
The compound’s ability to detect H2S is not only limited to biochemical applications but extends to environmental science. It can be used to monitor H2S levels in various environmental samples, providing a means to assess air and water quality .
Analytical Chemistry
7-Azido-4-methylcoumarin is utilized in analytical chemistry for its fluorogenic properties. It allows for the visualization and quantification of H2S in complex mixtures, which is essential for chemical analysis and quality control in various industries .
Materials Science
The fluorescent properties of the compound post-reaction with H2S can be harnessed in materials science. It can be used to develop new materials with sensory applications, such as smart coatings that change color in response to chemical stimuli .
Mecanismo De Acción
Target of Action
The primary target of 7-Azido-4-methylcoumarin (AzMC) is hydrogen sulfide (H2S) . H2S is a gaseous signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and inflammation .
Mode of Action
AzMC is a fluorogenic probe that interacts with H2S through a selective reduction process . The aromatic azide moiety of AzMC is selectively reduced in the presence of H2S, producing the fluorescent 7-amino-4-methylcoumarin (AMC) . This reaction results in a concomitant increase in fluorescence with λex = 365nm and λem = 450nm .
Biochemical Pathways
AzMC can be used to monitor the enzymatic production of H2S in vitro and visualize H2S in cells . It is highly sensitive and selective for H2S, providing a linear detection range in vitro between 200nM – 100μM H2S with 10μM probe . It reacts selectively with H2S in the presence of mM concentrations of cysteine, homocysteine, glutathionine, and many other common biological analytes .
Pharmacokinetics
It is known that azmc is readily soluble in dmso , which may influence its bioavailability.
Result of Action
The interaction of AzMC with H2S results in the production of AMC, leading to an increase in fluorescence . This allows for the detection and visualization of H2S in various biological systems .
Action Environment
The efficiency of AzMC can be influenced by the presence of certain biological thiols. It is recommended to avoid the use of this product with DTT, TCEP, and/or biological thiols >25mM for maximum efficiency . Furthermore, the reaction is performed at physiological temperature (37°C), indicating that temperature is a crucial factor for its action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-azido-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-6-4-10(14)15-9-5-7(12-13-11)2-3-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKDKVLIMUWRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azido-4-methylcoumarin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)






